molecular formula C9H14N2O B053208 5-Cyclohexylisoxazol-3-amine CAS No. 119409-94-8

5-Cyclohexylisoxazol-3-amine

Cat. No.: B053208
CAS No.: 119409-94-8
M. Wt: 166.22 g/mol
InChI Key: DMEBAXRJTIYBAL-UHFFFAOYSA-N
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Description

5-Cyclohexylisoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylisoxazol-3-amine can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or alkynes . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives. Another method involves the condensation of β-keto esters with hydroxylamine in the presence of alkali . This method is frequently used due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Metal-free synthetic routes are often preferred due to their eco-friendly nature and lower production costs .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylisoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.

    Substitution: Substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclohexylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexylisoxazol-3-amine is unique due to the presence of the cyclohexyl group, which enhances its chemical stability and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-cyclohexyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBAXRJTIYBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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